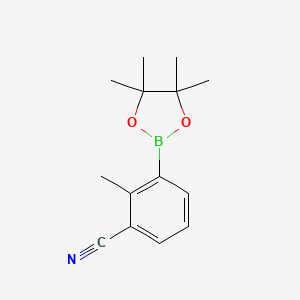
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Descripción general
Descripción
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO2 . The exact mass is 233.1587090 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.12 g/mol . It has one rotatable bond . The exact mass and monoisotopic mass are 233.1587090 g/mol .Mecanismo De Acción
Target of Action
Boronic acid derivatives are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
The compound is a boronic acid derivative, and these compounds are known to participate in carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .
Biochemical Pathways
Boronic acid derivatives are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s physical and chemical properties such as its predicted density of 099±01 g/cm3, melting point of 27-31°C, boiling point of 130°C/20mmHg, and vapor pressure of 000586mmHg at 25°C suggest that it may have certain pharmacokinetic behaviors .
Result of Action
As a boronic acid derivative, it is likely to be involved in the formation of carbon-carbon bonds, which could have various effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may undergo hydrolysis in a humid environment . Furthermore, it should be kept away from flammable materials and high-temperature sources .
Análisis Bioquímico
Biochemical Properties
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in borylation reactions, where it facilitates the introduction of boron atoms into organic molecules. This compound interacts with enzymes such as palladium catalysts, which are essential for the borylation process. The nature of these interactions involves the coordination of the boron atom with the active sites of the enzymes, leading to the formation of boron-carbon bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. It has been observed to modulate the activity of certain transcription factors, thereby affecting the expression of genes involved in cellular metabolism and proliferation. Additionally, it may impact cellular metabolism by altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic groups in proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to air and moisture, which can lead to its gradual degradation. Long-term studies have shown that prolonged exposure to these conditions can reduce its efficacy in biochemical reactions. When stored under appropriate conditions, it remains stable and retains its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively participate in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular structures. The compound can also influence metabolic flux by altering the levels of metabolites involved in boron-related biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for different cellular components, leading to its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can interact with relevant biomolecules. The localization of the compound can affect its activity and function, influencing the overall outcome of biochemical reactions .
Propiedades
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-11(9-16)7-6-8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKQPZXLCHYHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858627 | |
| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231892-37-7 | |
| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


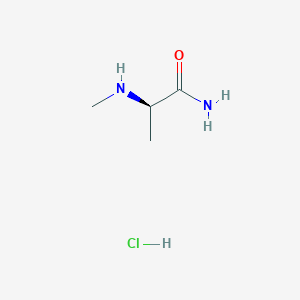

![5-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1430037.png)
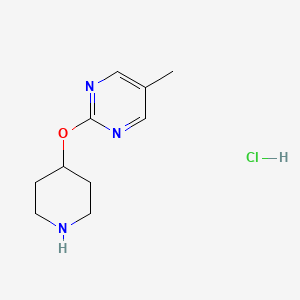
![4-oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane hydrochloride](/img/structure/B1430039.png)
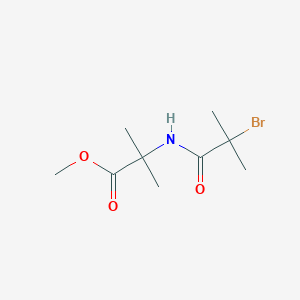
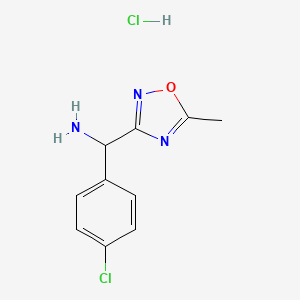

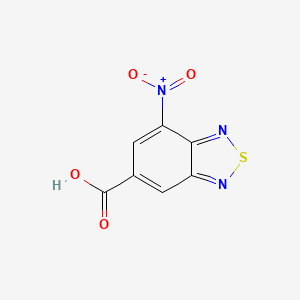
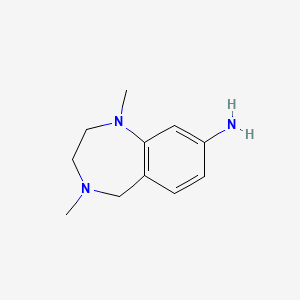

![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride](/img/structure/B1430051.png)


